2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . It is also known by its IUPAC name, 2-(3-iodoanilino)nicotinic acid . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves the coupling of 3-iodoaniline with 2-chloronicotinic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amides and Esters: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation . This inhibition can lead to the death of rapidly dividing cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid: Similar structure but with the iodine atom in a different position.
Picolinic Acid: A pyridinecarboxylic acid with different functional groups.
Nicotinic Acid:
Uniqueness
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the specific positioning of the iodine atom and the amino group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H9IN2O2 |
---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
2-(3-iodoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O2/c13-8-3-1-4-9(7-8)15-11-10(12(16)17)5-2-6-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
YHIXWSXMAJSUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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